molecular formula C10H9F5O B13686933 1-(tert-Butoxy)-2,3,4,5,6-pentafluorobenzene

1-(tert-Butoxy)-2,3,4,5,6-pentafluorobenzene

Cat. No.: B13686933
M. Wt: 240.17 g/mol
InChI Key: BPRFUAHELRLOET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(tert-Butoxy)-2,3,4,5,6-pentafluorobenzene is an organic compound characterized by a benzene ring substituted with five fluorine atoms and a tert-butoxy group

Preparation Methods

The synthesis of 1-(tert-Butoxy)-2,3,4,5,6-pentafluorobenzene typically involves the reaction of pentafluorobenzene with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation. Industrial production methods may utilize continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

1-(tert-Butoxy)-2,3,4,5,6-pentafluorobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium tert-butoxide, strong acids, and radical initiators. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(tert-Butoxy)-2,3,4,5,6-pentafluorobenzene has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(tert-Butoxy)-2,3,4,5,6-pentafluorobenzene exerts its effects involves interactions with various molecular targets. The tert-butoxy group can undergo cleavage, releasing reactive intermediates that participate in further chemical transformations. The fluorine atoms enhance the compound’s stability and reactivity by influencing electron distribution within the molecule .

Comparison with Similar Compounds

Properties

IUPAC Name

1,2,3,4,5-pentafluoro-6-[(2-methylpropan-2-yl)oxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F5O/c1-10(2,3)16-9-7(14)5(12)4(11)6(13)8(9)15/h1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRFUAHELRLOET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=C(C(=C(C(=C1F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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